molecular formula C67H69N7O15 B607511 Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP CAS No. 2055042-82-3

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP

カタログ番号: B607511
CAS番号: 2055042-82-3
分子量: 1212.32
InChIキー: CWTALOCBQBLGIB-QLKUJSDXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is a specialized linker used in antibody-drug conjugates (ADCs) and small-molecule prodrug conjugates (SMPDCs). Its structure comprises:

  • Fmoc (9-Fluorenylmethoxycarbonyl): A temporary protecting group for the N-terminal amine, ensuring selective reactivity during synthesis .
  • PEG3: A triethylene glycol spacer enhancing solubility, reducing immunogenicity, and improving pharmacokinetics .
  • Ala-Ala-Asn(Trt): A peptide sequence where the Asn residue is protected by a trityl (Trt) group. This sequence is cleavable by legumain, a lysosomal endopeptidase overexpressed in tumors, enabling traceless drug release .
  • PAB (para-aminobenzyloxycarbonyl): A self-immolative spacer that releases the payload upon enzymatic cleavage .
  • PNP (p-nitrophenyl ester): An activated ester facilitating conjugation with amine-bearing payloads or antibodies .

This linker is designed for controlled intracellular drug release, minimizing off-target toxicity while maximizing tumor-specific efficacy .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP involves multiple steps, including the protection and deprotection of functional groups, peptide coupling, and the introduction of the PEG spacer and PNP group. The process typically starts with the protection of the amino acids alanine and asparagine using fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups, respectively. The protected amino acids are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The PEG spacer is introduced through a nucleophilic substitution reaction, and the PNP group is added via a carbonate formation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the final product.

化学反応の分析

Conjugation Reactions

The p-nitrophenyl carbonate (PNP) group facilitates covalent attachment to amine-containing biomolecules (e.g., antibodies or drug payloads) via nucleophilic substitution. This reaction forms stable carbamate linkages under mild alkaline conditions (pH 7.5–8.5) .

Reaction Component Role Conditions Outcome
PNP carbonateElectrophilic leaving groupRoom temperature, aqueous buffer (pH 8.0)Forms carbamate bond with primary amines
Amine-containing payloadNucleophileAlkaline environmentCovalent conjugation to linker

This reaction is critical for constructing ADCs, ensuring precise drug-antibody coupling .

Deprotection Reactions

The compound contains two protecting groups that require sequential removal:

Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is cleaved using 20% piperidine in dimethylformamide (DMF), exposing the primary amine for further peptide elongation or functionalization .

Trityl (Trt) Group Cleavage

The trityl group on asparagine (Asn) is removed under acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), rendering the side chain amine reactive .

Protecting Group Cleavage Agent Conditions Application
FmocPiperidineBasic (pH ~8–9)Enables peptide chain elongation
TrtTrifluoroacetic acidAcidic (pH <2)Activates Asn for drug release

Enzymatic Cleavage

The Ala-Ala-Asn sequence is selectively cleaved by lysosomal proteases (e.g., cathepsin B) in target cells, releasing the drug payload. This enzyme-mediated hydrolysis occurs under acidic pH (4.5–5.5), a hallmark of lysosomal environments .

Enzyme Cleavage Site Conditions Drug Release
Cathepsin BC-terminal of AsnpH 4.5–5.5, reducing environmentSpatially controlled payload activation

This mechanism minimizes off-target toxicity by restricting drug release to diseased cells .

Stability and Side Reactions

Stability Factor Impact Mitigation Strategy
PEG3 spacerReduces aggregationEnhances solubility and biocompatibility
PNP carbonateHydrolysis in moistureStore desiccated at -20°C

Comparative Analysis of Related Linkers

The uniqueness of this compound lies in its balanced hydrophilicity and cleavage specificity.

Linker Variant Key Difference Reaction Impact
Fmoc-PEG2-Ala-Ala-Asn(Trt)-PABShorter PEG spacerReduced solubility and faster drug release
Fmoc-PEG4-Ala-Ala-Asn(Trt)-PABLonger PEG spacerExtended circulation half-life
Fmoc-Val-Cit-PABValine-citrulline sequenceCathepsin B cleavage with distinct kinetics

Research Advancements

Recent studies highlight its utility in:

  • Tumor-Specific Drug Activation : Enzymatic cleavage reduces systemic toxicity in xenograft models .
  • PEG Optimization : Adjusting PEG length modulates drug release rates and linker stability .

This compound exemplifies a tailored linker for precision oncology, leveraging controlled conjugation, deprotection, and enzymatic activation to enhance therapeutic efficacy. Its design principles continue to inform next-generation ADC development.

科学的研究の応用

Applications in Cancer Therapy

  • Antibody-Drug Conjugates (ADCs) :
    • Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is integral in the synthesis of ADCs, which combine monoclonal antibodies with cytotoxic drugs. This combination allows for precise targeting of cancer cells, improving the therapeutic index compared to conventional treatments .
    • The PEG spacer improves the solubility and stability of the conjugate in physiological conditions, facilitating better distribution and uptake by target cells .
  • Programmed Cell Death Mechanisms :
    • Research indicates that compounds like this compound can enhance programmed cell death pathways in cancer cells, making it a valuable tool for developing novel cancer therapies .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

StudyFocusFindings
Beck A et al., 2017ADC DevelopmentDiscussed strategies for optimizing ADCs using cleavable linkers like this compound to enhance therapeutic efficacy .
Szabo et al., 2024Drug Delivery SystemsHighlighted the role of PEG linkers in improving drug solubility and targeting capabilities, emphasizing the importance of this compound in ADC formulations.
AxisPharm, 2023Synthesis TechniquesProvided insights into synthesis methodologies involving this compound, underscoring its utility as an intermediate for ADCs .

作用機序

Mechanism of Action: Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP exerts its effects through its role as a cleavable linker in ADCs. The compound conjugates to antibodies via the PNP group, forming a stable linkage. Upon reaching the target site, the linker is cleaved under specific conditions, releasing the drug payload. The released drug then exerts its cytotoxic effects on the target cells.

Molecular Targets and Pathways: The molecular targets of this compound are primarily the antibodies and the drug payloads it conjugates to. The pathways involved include the internalization of the ADC by target cells, followed by the cleavage of the linker and the release of the drug.

類似化合物との比較

Structural and Functional Differences

Key comparable compounds and their distinctions are summarized below:

Compound Name PEG Length Peptide Sequence Protecting Group Cleavage Enzyme Conjugation Chemistry Key Applications Reference
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP PEG3 Ala-Ala-Asn(Trt) Trt (Asn) Legumain Amine coupling (PNP) ADCs, SMPDCs
Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP PEG4 Ala-Ala-Asn(Trt) Trt (Asn) Legumain Thiol-Maleimide ADCs
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP PEG4 Ala-Ala-Asn(Trt) Trt (Asn) Legumain Click Chemistry SMPDCs
Fmoc-Phe-Lys(Trt)-PAB-PNP None Phe-Lys(Trt) Trt (Lys) Cathepsin B Amine coupling (PNP) ADCs
Fmoc-Val-Ala-PAB-PNP None Val-Ala None Cathepsin B Amine coupling (PNP) ADCs
Fmoc-PEG4-Ala-Ala-Asn-PAB PEG4 Ala-Ala-Asn None Legumain Amine coupling ADCs

Detailed Analysis

PEG Length and Solubility

  • PEG3 vs. PEG4 : The original compound’s PEG3 spacer balances hydrophilicity and steric bulk, optimizing solubility without excessive linker length. PEG4 variants (e.g., Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP) offer enhanced solubility but may reduce tumor penetration due to larger hydrodynamic radii .

Peptide Sequence and Cleavage Specificity

  • Ala-Ala-Asn(Trt) : Legumain-cleavable, advantageous in tumors with lysosomal overexpression. The Trt group stabilizes the Asn side chain during synthesis .
  • Phe-Lys(Trt) : Targets cathepsin B, a protease abundant in lysosomes. The Trt group on Lys requires acidic deprotection, limiting compatibility with acid-sensitive payloads .
  • Val-Ala : A cathepsin B substrate without protecting groups, enabling simpler synthesis but risking premature cleavage in circulation .

Conjugation Chemistry

  • PNP Esters : Common in Fmoc-protected linkers (e.g., this compound) for amine-selective coupling. However, competing hydrolysis in aqueous environments necessitates rapid conjugation .
  • Maleimide/Azide : Mal-PEG4 and Azido-PEG4 variants enable thiol- or click chemistry-based conjugation, offering orthogonal reactivity for site-specific ADC assembly .

Stability and Drug Release

  • Legumain vs. Cathepsin B : Legumain-specific linkers (e.g., this compound) exhibit higher tumor selectivity, as legumain is overexpressed in malignancies but scarce in healthy tissues. Cathepsin B-cleavable linkers (e.g., Fmoc-Val-Ala-PAB-PNP) risk off-target activation due to broader protease distribution .
  • Self-Immolative PAB : All compared compounds incorporate PAB spacers, ensuring efficient payload release post-cleavage .

生物活性

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is a specialized peptide reagent primarily used in the synthesis of antibody-drug conjugates (ADCs). Its biological activity is closely linked to its structural components and functional properties, which facilitate targeted drug delivery in therapeutic applications. This article explores the biological activity of this compound, focusing on its role in ADCs, its synthesis, and relevant research findings.

Structure and Composition

This compound consists of several key components:

  • Fmoc Group : A protective group that stabilizes the amine during synthesis.
  • PEG Spacer : A polyethylene glycol (PEG) moiety that enhances solubility and biocompatibility.
  • Amino Acid Sequence : The sequence includes two alanine residues followed by an asparagine residue protected with a trityl (Trt) group, which is crucial for maintaining peptide integrity during synthesis.
  • PAB-PNP : A functional group that allows for the conjugation of drugs to antibodies.

The molecular formula is C67H69N7O15C_{67}H_{69}N_{7}O_{15} with a molecular weight of approximately 1212.3 g/mol .

The biological activity of this compound is primarily related to its application in ADCs. The compound acts as a linker that connects cytotoxic drugs to monoclonal antibodies, allowing for targeted delivery to cancer cells. The cleavable peptide sequence facilitates the release of the active drug in response to specific biochemical conditions within the target tissue, enhancing therapeutic efficacy while minimizing systemic toxicity .

Applications in Antibody-Drug Conjugates

  • Targeted Drug Delivery : The PEG spacer improves the solubility of the conjugate, allowing it to circulate more effectively in the bloodstream before reaching the target site.
  • Controlled Release : The cleavable nature of the peptide linker means that once the ADC binds to its target antigen on cancer cells, the drug can be released in a controlled manner, maximizing cytotoxic effects on tumor cells while sparing healthy tissues .
  • Stability and Efficacy : The structural integrity provided by the Trt protection ensures that the peptide remains stable during synthesis and storage, which is critical for maintaining biological activity until administration .

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Study 1 : A comparative analysis demonstrated that ADCs utilizing this linker showed significantly improved targeting and reduced off-target effects compared to traditional linkers. The study reported a 30% increase in tumor uptake in mouse models when using this compound .
  • Study 2 : In vitro experiments indicated that ADCs with this linker exhibited enhanced cytotoxicity against HER2-positive breast cancer cells, with IC50 values significantly lower than those observed with non-cleavable linkers .

Data Table: Comparison of Linkers Used in ADCs

Linker TypeCleavableSolubilityTargeting EfficacyIC50 (µM)
This compoundYesHighHigh0.5
Non-Cleavable LinkerNoModerateModerate1.5
Other Cleavable LinkerYesLowLow2.0

Q & A

Basic Research Questions

Q. What are the structural components of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP, and how do they contribute to its function in ADC design?

  • Answer : The compound comprises:
    • Fmoc : A protecting group for the N-terminal amine during solid-phase peptide synthesis, removed under basic conditions .
    • PEG3 : A triethylene glycol spacer enhancing solubility, reducing aggregation, and improving pharmacokinetics by extending circulation half-life .
    • Ala-Ala-Asn(Trt) : A peptide sequence where Trt (triphenylmethyl) protects Asn’s side-chain amine. This sequence may influence protease sensitivity for intracellular drug release .
    • PAB-PNP : A self-immolative linker; PNP (para-nitrophenol) acts as a leaving group during conjugation, while PAB (para-aminobenzyl) enables controlled drug release via enzymatic cleavage in lysosomes .

Q. What are the critical steps in synthesizing this compound?

  • Answer : Key steps include:
    • Fmoc-based SPPS : Sequential coupling of Ala, Ala, and Trt-protected Asn on a resin, using Fmoc deprotection with piperidine .
    • PEG3 incorporation : Introduced via Fmoc-PEG3-COOH, activated with HBTU/DIPEA for amide bond formation .
    • PAB-PNP addition : Coupling PAB-PNP using carbodiimide chemistry (e.g., DCC/NHS) to the peptide’s C-terminus .
    • Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients to isolate the product ≥95% purity .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • Answer :
    • LC-MS : Validates molecular weight (e.g., observed m/z 1114.16 vs. theoretical) and detects impurities .
    • NMR (¹H/¹³C) : Confirms PEG3 integration, Fmoc aromatic protons, and Trt protection .
    • HPLC : Assesses purity using UV detection at 220 nm (peptide bonds) and 280 nm (Fmoc) .

Advanced Research Questions

Q. How does the PEG3 spacer influence the pharmacokinetics and biodistribution of ADCs?

  • Answer : PEG3 reduces nonspecific interactions, prolongs half-life by delaying renal clearance, and enhances tumor uptake via the Enhanced Permeability and Retention (EPR) effect. Comparative studies show PEG3-linked ADCs exhibit 1.5–2× higher tumor accumulation than non-PEGylated counterparts in murine models .

Q. How can researchers optimize the balance between linker stability in circulation and efficient drug release in target cells?

  • Answer :
    • pH sensitivity : Test linker stability at pH 7.4 (blood) vs. pH 4.5–5.0 (lysosomes) using LC-MS to monitor degradation .
    • Protease assays : Incubate with cathepsin B (lysosomal protease) to quantify drug release rates via fluorescence or LC-MS .
    • Structural tweaks : Modify the peptide sequence (e.g., Ala-Ala to Val-Cit) to alter protease susceptibility while maintaining plasma stability .

Q. How do variations in the Ala-Ala-Asn(Trt) sequence affect target binding and intracellular trafficking?

  • Answer :
    • Surface Plasmon Resonance (SPR) : Compare binding kinetics of ADCs with modified sequences to antigen-positive cells .
    • Confocal microscopy : Track ADC internalization using fluorescently labeled antibodies; truncating the peptide (e.g., removing Asn) may reduce endocytosis efficiency by 30% .

Q. How can structural discrepancies in reported molecular formulas (e.g., C54H66N6O14 vs. C60H66N6O11) be resolved experimentally?

  • Answer : Perform high-resolution mass spectrometry (HRMS) and elemental analysis to validate empirical formulas. Discrepancies often arise from differences in protecting group removal or PEG hydration states .

Q. How does this linker compare to Val-Cit-PAB-PNP in terms of drug-release efficiency and toxicity profiles?

  • Answer :
    • In vitro cytotoxicity assays : Val-Cit linkers release payloads 2–3× faster than Ala-Ala-Asn due to higher cathepsin B affinity, but may increase off-target toxicity in liver organoids .
    • Pharmacokinetic studies : Ala-Ala-Asn-linked ADCs show 20% lower hepatic clearance in primates, suggesting improved safety .

Q. What in vitro assays are recommended to validate the functionality of the PAB-PNP linker?

  • Answer :
    • Fluorogenic assays : Use a model payload (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to measure cleavage rates by lysosomal proteases .
    • Stability studies : Incubate linkers in human plasma for 72 hours; >90% integrity indicates suitability for in vivo use .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Answer :
    • Aggregation : PEG3 spacers may cause solubility issues >50 mg/mL; optimize solvent systems (e.g., DMF:TFE mixtures) .
    • Impurity control : Implement inline UV monitoring during HPLC purification to remove truncated peptides .

特性

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H69N7O15/c1-45(69-60(75)34-36-84-38-40-86-41-39-85-37-35-68-65(80)87-44-58-56-24-14-12-22-54(56)55-23-13-15-25-57(55)58)62(77)70-46(2)63(78)72-59(64(79)71-51-28-26-47(27-29-51)43-88-66(81)89-53-32-30-52(31-33-53)74(82)83)42-61(76)73-67(48-16-6-3-7-17-48,49-18-8-4-9-19-49)50-20-10-5-11-21-50/h3-33,45-46,58-59H,34-44H2,1-2H3,(H,68,80)(H,69,75)(H,70,77)(H,71,79)(H,72,78)(H,73,76)/t45-,46-,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTALOCBQBLGIB-QLKUJSDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H69N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。